Diphenacylphosphinic acid

Description

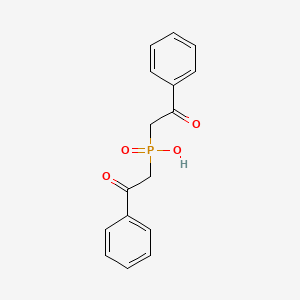

Structure

2D Structure

3D Structure

Properties

CAS No. |

25411-67-0 |

|---|---|

Molecular Formula |

C16H15O4P |

Molecular Weight |

302.26 g/mol |

IUPAC Name |

diphenacylphosphinic acid |

InChI |

InChI=1S/C16H15O4P/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20) |

InChI Key |

SNSGDTLUMBRCLO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CP(=O)(CC(=O)C2=CC=CC=C2)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CP(=O)(CC(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Synthesis of Diphenacylphosphinic Acid

Established Synthetic Pathways for Diphenacylphosphinic Acid

The synthesis of phosphinic acids is a well-established field in organophosphorus chemistry. For a dialkyl-substituted phosphinic acid like this compound, several classical methods can be adapted. The most prominent among these are variations of the Michaelis-Arbuzov reaction and the direct alkylation of hypophosphorous acid or its salts.

A plausible and established route to this compound involves the reaction of a hypophosphite salt, such as sodium hypophosphite, with two equivalents of a phenacyl halide, for instance, 2-bromoacetophenone. This reaction would proceed via a double alkylation of the phosphorus center.

Another established, albeit less direct, pathway involves the hydrolysis of a corresponding phosphinate ester. wikipedia.orgorganic-chemistry.orgnih.govuva.nl For example, a diphenacylphosphinate ester, which could be synthesized via an Arbuzov-type reaction between a trialkyl phosphite (B83602) and a phenacyl halide, can be hydrolyzed under acidic or basic conditions to yield the target this compound.

Mechanistic Studies of Primary Synthetic Routes

The mechanism of the Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and is initiated by the nucleophilic attack of a trivalent phosphorus species on an alkyl halide. sciencemadness.orgsigmaaldrich.com In the context of synthesizing a phosphinate, a phosphonite ester would react with a phenacyl halide. The process begins with an SN2 attack by the phosphorus atom on the electrophilic carbon of the phenacyl halide, leading to a phosphonium (B103445) salt intermediate. In a subsequent step, a halide ion attacks one of the alkoxy carbons of the phosphonium salt in another SN2 reaction, resulting in the formation of the pentavalent phosphinate ester and an alkyl halide. sciencemadness.org

For the direct alkylation of a hypophosphite salt, the reaction likely proceeds through a sequential nucleophilic substitution. The hypophosphite anion acts as the nucleophile, attacking the phenacyl halide to form a monophenacylphosphinate intermediate. This intermediate, still possessing a P-H bond, can be deprotonated to form a new nucleophile that subsequently reacts with a second molecule of the phenacyl halide to yield the final this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the base if required. In reactions involving hypophosphite salts, the solvent system must be capable of dissolving both the salt and the organic halide. A mixture of water and an organic solvent or a polar aprotic solvent could be employed.

The temperature is a critical factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts through side reactions. For Michaelis-Arbuzov reactions, temperatures in the range of 120-160°C are common, though the use of Lewis acid catalysts can lower this requirement. sciencemadness.orgarchive.org

The table below summarizes hypothetical optimized conditions for the synthesis of a symmetrical dialkylphosphinic acid based on general principles.

| Parameter | Condition | Rationale |

| Phosphorus Source | Sodium Hypophosphite (NaH₂PO₂) | Readily available and inexpensive precursor. organic-chemistry.orgscispace.com |

| Alkylating Agent | 2-Bromoacetophenone | A common phenacyl halide. nih.gov |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that can facilitate SN2 reactions. |

| Temperature | 80-120 °C | To ensure a reasonable reaction rate without significant decomposition. |

| Base | Triethylamine (TEA) | To neutralize any generated acid and facilitate the second alkylation. |

| Reaction Time | 12-24 hours | To allow for the completion of the double alkylation. |

Exploration of Novel Synthetic Approaches to this compound

Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for the formation of P-C bonds. These novel approaches often rely on catalytic systems and adhere to the principles of green chemistry.

Investigation of Catalytic Systems in this compound Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl and alkyl phosphinic acids. A potential novel route to this compound could involve a palladium-catalyzed reaction between a source of the phosphinic acid moiety, such as hypophosphorous acid or a salt thereof, and a suitable phenacyl precursor. For instance, the direct coupling of phenacyl alcohols with hypophosphorous acid in the presence of a palladium catalyst and a specific ligand like Xantphos has been demonstrated for benzylic systems and could be adapted.

The use of Lewis acids to mediate Michaelis-Arbuzov type reactions at room temperature represents another catalytic approach that could enhance the efficiency of this compound synthesis. archive.org

The following table outlines a potential catalytic system for the synthesis of a generic dialkylphosphinic acid.

| Catalyst System | Precursors | Conditions | Potential Advantage |

| Pd(OAc)₂ / Xantphos | Dialkyl phosphite, Aryl halide | 100-140 °C, Base (e.g., Cs₂CO₃) | Broader substrate scope and functional group tolerance. |

| Zn(OTf)₂ | Phosphonous acid, Alkene | Mild conditions | Environmentally benign catalyst. |

| NiCl₂ | Trialkyl phosphite, Alkyl halide | Lower reaction temperatures | Catalysis of the Arbuzov reaction. |

Development of Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to avoiding toxic reagents like phosphorus trichloride (B1173362) (PCl₃), minimizing waste, and using catalytic rather than stoichiometric reagents.

Microwave-assisted organic synthesis is a green technique that can significantly reduce reaction times and sometimes improve yields. The direct esterification of phosphinic acids with alcohols, a reaction that is often difficult under conventional heating, can be achieved under microwave irradiation. This suggests that the synthesis of this compound or its ester precursors could be accelerated using this technology.

Furthermore, the use of water as a solvent, where possible, and the development of recyclable catalytic systems are key aspects of green synthetic strategies for organophosphorus compounds.

Precursor Chemistry and Starting Materials in this compound Formation

The synthesis of this compound fundamentally relies on the combination of a phosphorus-containing precursor that provides the phosphinic acid core and a precursor that introduces the two phenacyl (2-oxo-2-phenylethyl) groups.

The primary phosphorus precursor is **hypophosphorous acid (H₃PO₂) ** or its salts, such as **sodium hypophosphite (NaH₂PO₂) **. organic-chemistry.orgscispace.com These are attractive starting materials as they are commercially available and offer a direct route to the phosphinic acid functionality. The use of silylated derivatives of hypophosphorous acid, such as bis(trimethylsilyl) phosphonite, is another strategy to activate the phosphorus center for nucleophilic attack.

The precursor for the phenacyl groups is typically a phenacyl halide , with 2-bromoacetophenone or 2-chloroacetophenone being the most common choices due to their reactivity in nucleophilic substitution reactions. Alternatively, in some modern catalytic approaches, phenacyl alcohols could serve as precursors.

The table below lists the key precursors and their roles in the synthesis of this compound.

| Precursor | Chemical Formula | Role in Synthesis |

| Hypophosphorous Acid | H₃PO₂ | Source of the phosphinic acid moiety. |

| Sodium Hypophosphite | NaH₂PO₂ | A salt of hypophosphorous acid, often used as the nucleophile. organic-chemistry.orgscispace.com |

| 2-Bromoacetophenone | C₈H₇BrO | Provides the phenacyl electrophile for P-C bond formation. nih.gov |

| Trialkyl Phosphite | P(OR)₃ | Precursor for phosphinate esters in the Michaelis-Arbuzov reaction. sciencemadness.org |

| Phenacyl alcohol | C₈H₈O₂ | A potential "green" precursor for catalytic coupling reactions. |

Scalability and Efficiency Considerations in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives necessitates a focus on scalability and process efficiency. Key factors include catalyst choice, reaction conditions, yield, and the ease of product isolation.

Catalysis and Reaction Conditions The choice of catalyst is paramount for a scalable process. While various base and acid catalysts can be employed, organocatalysts and simple inorganic bases have shown significant promise. nih.gov For instance, the phospha-Michael addition can be effectively catalyzed by the organocatalyst 1,1,3,3-tetramethylguanidine (B143053) (TMG). Alternatively, readily available and cost-effective inorganic bases like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (K(OtBu)) are highly efficient, especially when used in a dimethoxyethane (DME) and water solvent system. nih.gov The use of such catalysts avoids expensive and toxic heavy metals, contributing to a more economical and environmentally benign process.

Process Efficiency and Yield Efficiency in chemical synthesis is often measured by reaction yield and the number of operational steps. A one-pot procedure, where sequential reactions occur in the same vessel without intermediate purification, is highly desirable for scaling up. In the synthesis of bis(acyl)phosphane oxides, a one-pot phospha-Michael addition followed by in-situ oxidation with hydrogen peroxide has been demonstrated. nih.gov This approach is highly efficient, reaching full conversion of the starting materials and achieving final product yields of approximately 90% in model systems. nih.gov

Work-up and Purification Simplifying the post-reaction work-up is a critical factor for scalability. The use of a KOH or K(OtBu) catalyst in a DME/water solvent system offers a distinct advantage in this regard. After the reaction is complete, the process results in a biphasic system where the desired product resides in the organic phase, while the inorganic catalyst is sequestered in the aqueous phase. nih.gov This allows for a straightforward separation via extraction, minimizing the need for complex and costly purification techniques like column chromatography. nih.gov

The following table summarizes key data related to an efficient, scalable synthesis method for compounds structurally related to this compound.

| Parameter | Details | Efficiency/Scalability Advantage | Source |

| Reaction Type | Organocatalyzed Phospha-Michael Addition | 100% atom-efficient reaction. | nih.gov |

| Catalysts | TMG, KOH, K(OtBu) | Utilizes inexpensive and readily available organo- or inorganic bases. | nih.gov |

| Procedure | One-pot synthesis and oxidation | Reduces operational steps, saving time and resources. | nih.gov |

| Demonstrated Scale | 110 g (0.257 mol) | Proven viability beyond typical laboratory scale. | nih.gov |

| Overall Yield | >70% on multigram scale | High conversion and product yield enhance process economy. | nih.gov |

| Work-up | Simple liquid-liquid extraction | Avoids complex and costly purification methods. | nih.gov |

Coordination Chemistry of Diphenacylphosphinic Acid

Ligand Properties and Coordination Behavior of Diphenacylphosphinic Acid

While no experimental data exists for this compound, its structural features suggest potential coordination capabilities.

Analysis of Donor Atoms and Chelation Modes

This compound possesses several potential donor atoms. The most prominent are the oxygen atoms of the phosphinyl group (P=O) and the hydroxyl group (P-OH). The carbonyl oxygen atoms of the two phenacyl groups could also potentially participate in coordination, although this is generally less common for ketones in the presence of more favorable phosphinyl and hydroxyl donors.

It is conceivable that upon deprotonation, the resulting phosphinate anion could act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms of the P(O)O⁻ group, forming a four-membered chelate ring. This O,O-bidentate coordination is a common mode for phosphinate ligands. Alternatively, it could act as a monodentate ligand through the P=O oxygen or bridge two metal centers.

Synthesis and Characterization of Metal Complexes with this compound

As no synthesis of metal complexes with this compound has been reported, this section remains speculative.

Coordination with Transition Metal Ions

Based on the behavior of other phosphinic acids, one could hypothesize the synthesis of transition metal complexes by reacting a salt of the transition metal (e.g., chlorides, nitrates, acetates) with this compound in a suitable solvent. The resulting complexes would likely exhibit a range of coordination geometries depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.

Complexation with Lanthanide Series Elements (e.g., Europium(III), Terbium(III), Gadolinium(III))

Lanthanide ions are known to have a high affinity for oxygen donor ligands. Therefore, it is plausible that this compound could form stable complexes with lanthanide ions. The synthesis would likely involve the reaction of a lanthanide salt with the ligand in a solvent that can facilitate coordination. The luminescent properties of europium(III) and terbium(III) complexes, or the magnetic resonance imaging contrast agent potential of gadolinium(III) complexes, would be interesting areas of investigation, should such complexes be synthesized in the future.

Structural Elucidation of this compound Coordination Compounds

Without any synthesized complexes, there is no structural data to report. The characterization of such hypothetical compounds would rely on standard techniques such as single-crystal X-ray diffraction to determine the precise coordination environment of the metal ion and the bonding mode of the ligand. Spectroscopic methods like FT-IR would be used to observe the changes in the P=O and P-O stretching frequencies upon coordination, while NMR spectroscopy could provide insights into the structure in solution.

X-ray Crystallographic Analysis of Complex Geometries

Currently, there are no publicly available X-ray crystallographic structures for metal complexes of this compound. Such analyses would be crucial for determining the precise coordination modes of the ligand, the geometry of the resulting complexes, and the nature of the metal-ligand bonding. Without this fundamental structural data, any discussion of the complex geometries would be purely speculative.

Vibrational and Electronic Spectroscopic Characterization (e.g., IR, UV-Vis)

Detailed vibrational (Infrared) and electronic (UV-Visible) spectroscopic data for this compound complexes are not present in the available literature. This information would be essential for characterizing the coordination environment of the metal ions and understanding the electronic transitions within the complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Specific NMR spectroscopic studies on this compound and its complexes are not documented in the scientific literature. NMR data would provide valuable insights into the structure and dynamics of these complexes in both solution and the solid state.

Luminescence Characteristics of this compound Complexes

Information regarding the luminescence properties of this compound complexes, particularly with lanthanide ions, is not available.

Energy Transfer Mechanisms in Lanthanide-Diphenacylphosphinic Acid Systems

Without experimental data on the luminescence of lanthanide complexes with this compound, the mechanisms of energy transfer from the ligand to the lanthanide ion cannot be elucidated.

Photophysical Studies and Quantum Yield Determinations

There are no published photophysical studies or quantum yield measurements for this compound complexes. This data is necessary to quantify the efficiency of the luminescence process.

Advanced Theoretical and Computational Studies of this compound Complexes

A search of the scientific literature did not reveal any advanced theoretical or computational studies focused on this compound and its complexes. Such studies would be instrumental in complementing experimental findings and providing deeper insights into the electronic structure and bonding of these systems.

Density Functional Theory (DFT) for Electronic Structure and Bonding

No specific peer-reviewed studies detailing the application of Density Functional Theory (DFT) to elucidate the electronic structure and bonding of this compound or its metal complexes were identified in the available literature. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms, molecules, and the condensed phases. In the context of coordination chemistry, DFT is frequently used to calculate properties like:

Optimized molecular geometries

Frontier molecular orbital energies (HOMO-LUMO gaps)

Mulliken or Natural Bond Orbital (NBO) charge distributions

Bonding energies between a ligand and a metal center

Vibrational frequencies

Without specific research on this compound, no data for these properties can be presented.

Table 1: Hypothetical DFT-Calculated Properties for a Ligand-Metal Complex (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

| Property | Calculated Value | Unit |

|---|---|---|

| Metal-Oxygen Bond Length | N/A | Ångström (Å) |

| Binding Energy | N/A | kcal/mol |

| HOMO-LUMO Gap | N/A | Electron Volts (eV) |

Molecular Dynamics Simulations of Ligand-Metal Interactions

No published molecular dynamics (MD) simulations specifically investigating the ligand-metal interactions of this compound were found. MD simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows researchers to study the time-dependent behavior of a molecular system, providing insights into:

Coordination dynamics and ligand exchange mechanisms

The stability of metal-ligand complexes over time

The influence of solvent on complex formation

Radial distribution functions to describe the structure of coordination shells

As no studies specific to this compound are available, detailed findings on its interaction dynamics with metal ions cannot be reported.

Table 2: Potential Outputs from a Molecular Dynamics Simulation (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

| Simulation Parameter | Finding |

|---|---|

| System Studied | N/A |

| Simulation Time | N/A |

| Key Ligand-Metal Distances | N/A |

Reactivity and Mechanistic Investigations of Diphenacylphosphinic Acid Transformations

Acid-Base Equilibria and Proton Transfer Dynamics in Non-Aqueous Environments

Phosphinic acids are known to participate in acid-base equilibria. The acidity of the P-OH proton is a key characteristic. In non-aqueous environments, the extent of dissociation and proton transfer would be highly dependent on the solvent's polarity, proticity, and the presence of any acidic or basic species. The two carbonyl groups in diphenacylphosphinic acid, being electron-withdrawing, would be expected to increase the acidity of the phosphinic acid proton compared to simple dialkylphosphinic acids. However, without specific pKa studies in various organic solvents, any quantitative discussion remains speculative. Proton transfer dynamics would be influenced by the formation of hydrogen-bonded complexes with solvent molecules or other reagents.

Derivatization Reactions of the Phosphinic Acid Moiety

Esterification Reactions and Kinetics

The esterification of phosphinic acids is a common transformation. Standard methods include reaction with alcohols under acidic catalysis or conversion to a more reactive intermediate like a phosphinic chloride followed by alcoholysis. The kinetics of such reactions would be influenced by steric hindrance around the phosphorus center and the nucleophilicity of the alcohol. For this compound, the bulky phenacyl groups might influence the rate of esterification. While general conditions for phosphinic acid esterification have been optimized in various studies, specific kinetic data for this compound are not available.

Amidation Reactions and Amide Linkage Formation

Similar to esterification, the formation of phosphinic amides can be achieved by reacting the phosphinic acid with an amine, often facilitated by a coupling agent to activate the acid. The direct thermal condensation of phosphinic acids with amines typically requires high temperatures. The nucleophilicity of the amine and steric factors would play a crucial role in the reaction rate and yield. The presence of the carbonyl groups in this compound could potentially lead to side reactions with certain amines under harsh conditions, but no specific studies have been reported.

Reactivity at the Carbonyl Centers of this compound

The two carbonyl groups in this compound present additional sites for chemical reactions.

Nucleophilic Addition Reactions

The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This could lead to the formation of alcohols upon reduction with hydride reagents or the addition of organometallic reagents. The acidity of the phosphinic acid proton would need to be considered, as it would likely be deprotonated by strong nucleophiles, requiring at least two equivalents of the nucleophile. The stereochemistry of such additions could be influenced by the chiral phosphorus center if the molecule were rendered asymmetric.

Condensation Reactions

Condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, are characteristic of carbonyl compounds with enolizable protons. The methylene (B1212753) protons alpha to the carbonyl groups in this compound are acidic and could potentially be deprotonated by a suitable base to form an enolate. This enolate could then react with an aldehyde or ketone. However, the strongly acidic phosphinic acid proton would be the first to be deprotonated, and a sufficiently strong base would be required to generate the carbon enolate. The compatibility of these reaction conditions with the phosphinic acid moiety would need to be experimentally determined.

Oxidative and Reductive Transformations of this compound

No specific studies detailing the oxidative or reductive transformations of this compound have been identified in the current body of scientific literature. Research in this area would be required to determine the compound's susceptibility to various oxidizing and reducing agents, the resulting products, and the conditions necessary to effect these transformations.

Investigation of Reaction Intermediates and Transition States

As there is no published research on the transformations of this compound, there has been no corresponding investigation into the reaction intermediates or transition states. Such studies, typically employing techniques like spectroscopy, kinetics, and computational modeling, are contingent on having established reactions to investigate.

Systematic Research on Derivatives of Diphenacylphosphinic Acid

Design Principles for Novel Diphenacylphosphinic Acid Derivatives

The design of novel derivatives of this compound is primarily guided by the goal of tailoring its chemical and physical properties for specific applications. This involves strategic structural modifications to influence factors such as solubility, reactivity, and coordination ability.

Structural Modification Strategies and Synthesis of Analogs

The synthesis of this compound analogs can be approached through several established methods for forming P-C bonds, which are central to organophosphorus chemistry. Key strategies include modifications of the phenacyl groups and the phosphinic acid moiety.

One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with a 2-haloacetophenone to form a phosphonate, which can then be hydrolyzed to the corresponding phosphinic acid. To create derivatives, substituted 2-haloacetophenones can be used, introducing various functional groups onto the phenyl rings of the phenacyl moieties. This allows for the systematic alteration of the electronic and steric properties of the molecule.

Another versatile method is the hydrophosphinylation of activated alkenes, such as chalcones (1,3-diphenyl-2-propen-1-ones). In this approach, a phosphinic acid is added across the double bond of the chalcone. By using substituted chalcones, a wide array of derivatives with different substitution patterns on the phenyl rings can be synthesized.

Furthermore, direct derivatization of the phosphinic acid group can be achieved. Esterification with various alcohols can yield a library of phosphinate esters. Similarly, reaction with amines can produce phosphinic amides. These modifications alter the polarity and reactivity of the phosphorus center.

Below is a table summarizing potential synthetic routes to this compound analogs:

| Synthetic Strategy | Reactants | Product Type | Potential for Diversification |

|---|---|---|---|

| Michaelis-Arbuzov Reaction | Trialkyl phosphite and substituted 2-haloacetophenones | Substituted Diphenacylphosphinic Acids | High (various substituents on the phenyl ring) |

| Hydrophosphinylation | Phosphinic acid and substituted chalcones | β-Keto phosphinic acids (structurally related) | High (various substituents on both phenyl rings of the chalcone) |

| Esterification | This compound and various alcohols | Diphenacylphosphinate Esters | High (wide range of alcohol functionalities) |

| Amidation | This compound and various amines | Diphenacylphosphinic Amides | High (primary and secondary amines with diverse structures) |

Rational Design for Tunable Chemical Properties

The rational design of this compound derivatives focuses on predictably altering their chemical properties. By introducing electron-donating or electron-withdrawing groups onto the phenyl rings of the phenacyl moieties, the electronic environment of the entire molecule can be modulated.

For instance, the introduction of electron-withdrawing groups (e.g., -NO2, -CF3) is expected to increase the acidity of the P-OH group and enhance the electrophilicity of the carbonyl carbons. Conversely, electron-donating groups (e.g., -OCH3, -N(CH3)2) would decrease the acidity and reduce the electrophilicity of the carbonyls. These modifications can be used to fine-tune the reactivity of the derivatives in subsequent chemical transformations.

Steric hindrance can also be systematically varied by introducing bulky substituents on the phenyl rings. This can influence the accessibility of the phosphorus center and the carbonyl groups to incoming reagents, thereby controlling the regioselectivity and stereoselectivity of reactions.

Comparative Reactivity and Coordination Behavior of Derivatives

The reactivity of this compound derivatives is expected to be diverse, primarily influenced by the nature of the substituents on the phenacyl groups and the modifications at the phosphorus center. For example, derivatives with electron-withdrawing groups are anticipated to be more reactive towards nucleophiles at the carbonyl carbons.

The phosphinic acid moiety imparts these molecules with the ability to act as ligands for metal ions. The coordination behavior of these derivatives will depend on both the electronic and steric factors introduced through structural modifications. The presence of two carbonyl groups in close proximity to the phosphinic acid group suggests the potential for chelation, where the derivative can bind to a metal center through both the phosphoryl oxygen and one or both of the carbonyl oxygens. The strength and nature of this coordination can be tuned by altering the substituents on the phenyl rings, which would affect the electron density on the coordinating oxygen atoms.

A comparative study of a library of derivatives would likely reveal trends in reactivity and coordination. For example, a Hammett analysis could be employed to correlate the electronic properties of the substituents with reaction rates or equilibrium constants for metal complexation.

Spectroscopic and Spectrometric Profiling of Derivative Libraries

A library of this compound derivatives would be systematically characterized using a suite of spectroscopic and spectrometric techniques to create a comprehensive profile for each compound. This data is crucial for confirming the structures of the synthesized analogs and for understanding their electronic and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H, 13C, and 31P NMR would be the primary tools for structural elucidation. 31P NMR is particularly informative for organophosphorus compounds, as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom. A table of expected 31P NMR chemical shift ranges for different classes of derivatives is presented below.

| Derivative Class | Expected 31P NMR Chemical Shift Range (ppm) |

|---|---|

| Diphenacylphosphinic Acids | +25 to +50 |

| Diphenacylphosphinate Esters | +20 to +45 |

| Diphenacylphosphinic Amides | +15 to +40 |

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. The characteristic P=O stretching vibration is expected to appear in the range of 1150-1250 cm-1, while the C=O stretch of the phenacyl groups would be observed around 1680 cm-1. The position of these bands would shift depending on the electronic nature of the substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the synthesized derivatives. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could provide valuable structural information, particularly regarding the nature and position of substituents.

Computational Modeling and Prediction of Derivative Characteristics

Computational modeling, particularly using density functional theory (DFT), can be a powerful tool to predict and rationalize the properties of this compound derivatives before their synthesis. These theoretical calculations can provide insights into molecular geometries, electronic structures, and spectroscopic properties.

Computational methods can also be used to predict spectroscopic data. Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to aid in the structural assignment of newly synthesized compounds. Furthermore, the coordination of these derivatives to metal ions can be modeled to predict binding energies and preferred coordination geometries, guiding the design of new ligands for catalysis or materials science.

Below is a table outlining the types of computational predictions that can be made for a library of this compound derivatives:

| Predicted Property | Computational Method | Utility |

|---|---|---|

| Optimized Molecular Geometry | DFT | Understanding steric effects and conformational preferences |

| Frontier Molecular Orbital Energies (HOMO/LUMO) | DFT | Predicting reactivity and electronic transitions |

| 31P, 13C, 1H NMR Chemical Shifts | GIAO-DFT | Aiding in structural elucidation and confirmation |

| IR Vibrational Frequencies | DFT | Correlating with experimental spectra for functional group identification |

| Metal-Ligand Binding Energies | DFT | Predicting the stability and geometry of metal complexes |

Computational Chemistry and Theoretical Characterization of Diphenacylphosphinic Acid

Development of Predictive Models for Chemical Behavior

In the absence of the foundational computational data described above, the development of specific predictive models for the chemical behavior of Diphenacylphosphinic acid has not been documented in the scientific literature.

In Silico Screening and Design of New this compound Analogues

The advancement of computational chemistry has provided powerful tools for the rational design and discovery of novel therapeutic agents. In the context of this compound, in silico screening and the design of new analogues represent a crucial step in optimizing its potential biological activities. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to analogous phosphinic acid derivatives offer a clear framework for such endeavors. This section will, therefore, discuss the established computational approaches for screening and designing new phosphinic acid analogues, which are directly applicable to this compound.

In silico methods allow for the rapid and cost-effective evaluation of large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. These computational techniques are instrumental in prioritizing synthetic efforts and guiding the development of more potent and selective analogues.

Virtual Screening Methodologies for Phosphinic Acid Analogues

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For phosphinic acid analogues, this process is often focused on their potential as inhibitors of metallo-aminopeptidases, where the phosphinic moiety mimics the tetrahedral transition state of peptide hydrolysis nih.govacs.orgnih.gov.

The virtual screening process for identifying novel this compound analogues would typically involve the following steps:

Target Identification and Preparation: The first step is to identify a relevant biological target. For many phosphinic acids, these are zinc-containing metalloproteases acs.orgnih.gov. The three-dimensional crystal structure of the target enzyme is obtained from a protein database.

Library Generation: A virtual library of this compound analogues would be created. This can be achieved by modifying the core this compound structure with a variety of substituents at different positions.

Molecular Docking: Molecular docking simulations are then performed to predict the binding mode and affinity of each analogue within the active site of the target enzyme. This process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket.

Scoring and Ranking: The docked poses are then evaluated using a scoring function that estimates the binding free energy. The analogues are ranked based on their predicted binding affinities, and the top-ranked compounds are selected for further analysis.

A study on the virtual screening of phosphinic (dehydro)dipeptide inhibitors of metallo-aminopeptidases demonstrated the effectiveness of this approach. By screening 900 commercial precursors of the P1′ residues, researchers were able to identify nonproteinogenic residues with improved binding energy compared to known inhibitors nih.gov. This highlights the potential of virtual screening to discover novel structural elements for enhancing the potency and selectivity of phosphinic acid-based inhibitors.

Design Principles for Novel this compound Analogues

The design of new this compound analogues is guided by the structural information obtained from molecular modeling and docking studies. The goal is to introduce chemical modifications that enhance the interactions between the ligand and the target enzyme.

Key design considerations include:

Mimicking the Transition State: The phosphinic acid group is a key feature, acting as a transition-state analogue. Modifications should aim to preserve or enhance this property acs.orgnih.gov.

Exploring Side-Chain Substituents: The design process should focus on introducing a variety of side-chain substituents that can form favorable interactions with the specific subpockets of the enzyme's active site nih.gov.

Improving Pharmacokinetic Properties: Computational models can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the designed analogues, helping to identify candidates with improved drug-like characteristics.

The table below illustrates a hypothetical virtual screening of designed this compound analogues against a target metalloprotease, showcasing the type of data that would be generated.

| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Lipophilicity (logP) |

| DPA-001 | Parent Compound | -7.5 | His231, Glu234, Zn2+ | 3.2 |

| DPA-002 | p-Chloro substitution on one phenyl ring | -8.2 | His231, Glu234, Tyr357, Zn2+ | 3.9 |

| DPA-003 | m-Methoxy substitution on both phenyl rings | -7.9 | His231, Glu234, Ser228, Zn2+ | 3.0 |

| DPA-004 | N-acetyl group on the acyl chain | -8.5 | His231, Glu234, Arg127, Zn2+ | 2.8 |

| DPA-005 | Replacement of one phenyl with a thiophene (B33073) ring | -8.1 | His231, Glu234, Phe355, Zn2+ | 3.5 |

This is a hypothetical data table for illustrative purposes.

The results from such in silico studies provide valuable insights for the synthesis and biological evaluation of the most promising candidates. For instance, analogues DPA-002 and DPA-004, with predicted higher binding affinities, would be prioritized for synthesis.

Computational Tools and Techniques

A variety of computational tools are available for in silico screening and drug design. Molecular docking programs like AutoDock and Glide are commonly used to predict binding modes and affinities ump.ac.id. The CHARMm force field is often employed in molecular mechanics calculations to model the potential energy of the system nih.gov. For more detailed analysis of electronic properties and reaction mechanisms, density functional theory (DFT) can be utilized nih.gov.

The following table summarizes some of the key computational methods and their applications in the design of phosphinic acid analogues.

| Computational Method | Application |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into the stability of ligand-protein complexes. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a compound to its biological activity. |

| Density Functional Theory (DFT) | A quantum mechanical method used to investigate the electronic structure of molecules, useful for studying reaction mechanisms and electronic properties. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a compound's biological activity. |

Through the iterative application of these computational methods, new this compound analogues with potentially enhanced therapeutic properties can be designed and prioritized for experimental validation. This data-driven approach significantly accelerates the drug discovery process and increases the likelihood of identifying successful drug candidates.

Emerging Research Directions and Interdisciplinary Applications of Diphenacylphosphinic Acid

Integration with Materials Science for Advanced Functionality

The multifunctional nature of diphenacylphosphinic acid makes it a compelling building block for the design of advanced materials. The phosphinic acid group provides a robust coordination site for metal ions, while the phenacyl groups offer additional coordination possibilities and can influence the electronic and steric properties of the resulting materials.

The development of luminescent materials is a significant area of research, particularly involving lanthanide ions, which are known for their sharp, line-like emission bands and long luminescence lifetimes mdpi.com. However, the direct excitation of lanthanide ions is inefficient due to parity-forbidden f-f transitions mdpi.com. This limitation can be overcome by using organic ligands that act as "antennas." These ligands absorb excitation energy and efficiently transfer it to the central lanthanide ion, which then emits its characteristic luminescence mdpi.comresearchgate.net.

This compound, with its aromatic rings and carbonyl groups, is a promising candidate for an antenna ligand. Its structural similarity to β-diketones, which are widely used in highly luminescent lanthanide complexes, suggests its potential for sensitizing the emission of ions like Europium(III) (red emission) and Terbium(III) (green emission) nih.govresearchgate.net. The complexation of this compound with a lanthanide ion would involve the phosphinate group and potentially the carbonyl groups, creating a stable chelate structure that facilitates this intramolecular energy transfer. The resulting complexes could find applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and security inks mdpi.com.

The photophysical properties of such complexes are critical for their application. Key parameters include the luminescence quantum yield, which measures the efficiency of converting absorbed light into emitted light, and the luminescence lifetime. The table below shows typical values for well-characterized Europium(III) complexes with other organic ligands, illustrating the performance targets for new materials based on this compound.

| Eu(III) Complex Example | Quantum Yield (%) | Luminescence Lifetime (ms) | Key Transition |

|---|---|---|---|

| [Eu(TPTZ)(CF3COO)(H2O)5]Cl2·CH3CH2OH | 16.7 | 0.447 | 5D0→7F2 (Red) |

| {[Eu2(TPTZ)2(mNBA)6(H2O)2]·2CH3OH}n | 25.0 | 0.761 | 5D0→7F2 (Red) |

Data adapted from a study on Europium(III) complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine (TPTZ) and other organic acids, serving as representative examples. mdpi.com

Hybrid organic-inorganic frameworks, including metal-organic frameworks (MOFs), are a class of porous materials constructed from metal ions or clusters linked by organic ligands mdpi.com. Phosphinic acids are increasingly being explored as alternatives to commonly used carboxylate linkers for building MOFs cas.czresearchgate.net. They offer different coordination chemistry and can impart greater thermal and hydrolytic stability to the resulting frameworks cas.cz.

This compound could serve as a functional linker in the synthesis of novel MOFs. Its ability to bridge metal centers could lead to the formation of 1D, 2D, or 3D networks with tunable porosity and surface chemistry mdpi.com. Furthermore, phosphinic acids can be used for the postsynthetic modification of existing MOFs. In one study, the closely related compound diphenylphosphinic acid was used to modify the zirconia-based secondary building units of the MOF PCN-222. This modification resulted in a material with significantly enhanced stability and a four-fold increase in its ability to produce singlet oxygen, a key species in photodynamic therapy and photocatalysis rsc.org. This demonstrates the potential of using phosphinic acids to functionalize the inorganic nodes of MOFs, thereby improving their properties.

The incorporation of this compound could offer similar stability enhancements, with the pendant phenacyl groups providing additional active sites for catalysis or sensing.

| Material | Modification | Key Improvement | Singlet Oxygen Generation (Relative) |

|---|---|---|---|

| PCN-222 MOF | None (Control) | Baseline | 1x |

| PCN-222 MOF | Postsynthetic modification with Diphenylphosphinic acid | Increased stability and photosensitizing properties | 4x |

Data based on the findings from the postsynthetic modification of PCN-222 with diphenylphosphinic acid. rsc.org

Catalytic Roles and Potential in Organic Transformations

While phosphinic acids are not typically used as catalysts themselves, their derivatives are crucial as ligands in transition-metal catalysis and as organocatalysts rsc.org. The structure of this compound suggests several potential catalytic applications. It can act as a bidentate or tridentate ligand, coordinating to a metal center through the phosphoryl oxygen and one or both carbonyl oxygens. This chelation can stabilize the metal catalyst and influence the stereoselectivity of organic reactions.

The β-keto functionality is a well-known motif in organic synthesis researchgate.net. In the context of this compound, the acidic protons on the methylene (B1212753) carbons (CH₂) are activated by the adjacent phosphoryl and carbonyl groups, making them susceptible to deprotonation. This could allow the molecule to act as a pro-ligand, forming metal enolates that could participate in C-C bond-forming reactions. Furthermore, phosphorus-containing compounds have been investigated as catalysts for various transformations, including dehydration and condensation reactions wpmucdn.comchemrxiv.org. The Brønsted acidity of the P-OH group in this compound could potentially catalyze reactions such as the synthesis of diphenolic acid, which typically requires an acid catalyst mdpi.com.

Contributions to Fundamental Understanding of Phosphinic Acid Chemistry

The study of this compound contributes to the broader understanding of phosphinic acid chemistry. The synthesis of such a symmetrically substituted β-ketophosphinic acid provides insights into C-P bond formation methodologies, such as the Michaelis-Arbuzov or related reactions nih.govmdpi.com. The presence of multiple functional groups (P-OH, P=O, C=O, and active methylene) within a single molecule presents a complex chemical system. Investigating its reactivity—such as the relative acidity of the P-OH proton versus the α-carbon protons, its tautomeric equilibria, and its coordination behavior with different metal ions—provides valuable data on structure-property relationships in organophosphorus chemistry researchgate.net.

Moreover, phosphinic acids are recognized as important structural motifs in medicinal chemistry, often acting as transition-state mimics for enzyme inhibitors nih.govacs.orgnih.gov. While this compound itself may not be a drug candidate, understanding its chemical properties, such as stability, acidity (pKa), and chelating ability, adds to the fundamental knowledge base that aids in the rational design of phosphinate-based therapeutic agents nih.govnih.gov.

Future Prospects in Chemical Synthesis and Applied Research

The unique structure of this compound positions it as a versatile platform molecule for future research. In materials science, its potential as a linker for creating highly stable and functional MOFs warrants further exploration. These materials could be designed for specific applications in gas storage, separation, or heterogeneous catalysis. The development of its lanthanide complexes could lead to a new class of phosphinate-based phosphors for advanced lighting and display technologies.

In catalysis, the next steps involve exploring its efficacy as a ligand in asymmetric synthesis, where the chiral environment created around a metal center is paramount rsc.org. The combination of a hard phosphinyl oxygen and softer carbonyl oxygens could offer unique selectivity in catalytic reactions. There is also potential for its use in the development of sustainable polymers, analogous to how bio-based molecules like 2,5-furandicarboxylic acid are being explored as replacements for petroleum-derived monomers researchgate.net. As research increasingly focuses on the design of multifunctional molecules, this compound stands out as a promising candidate for creating novel materials and catalytic systems with tailored properties.

Q & A

Q. What are the established synthetic routes for diphenacylphosphinic acid, and how do reaction conditions influence yield and purity?

this compound can be synthesized via oxidation of corresponding phosphinic acid precursors or through nucleophilic substitution reactions. A common method involves reacting diphenylphosphinic acid derivatives with acetyl chloride under anhydrous conditions, followed by purification via recrystallization. Yield optimization requires strict control of reaction temperature (typically 80–100°C) and inert atmospheres to prevent oxidation side reactions. Purity is confirmed using P NMR spectroscopy to detect residual phosphine oxides and thin-layer chromatography (TLC) to monitor reaction progress .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- H and C NMR : To identify aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 190–200 ppm).

- P NMR : A singlet near δ 25–30 ppm confirms the phosphinic acid moiety.

- IR Spectroscopy : Strong absorption bands at 1150–1250 cm (P=O stretch) and 1680–1720 cm (C=O stretch) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]) at m/z 218–230 confirm molecular weight.

Q. How should experimental protocols for this compound synthesis be documented to ensure reproducibility?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Detail stoichiometry, solvent systems, and purification steps (e.g., column chromatography gradients).

- Report melting points, values (TLC), and spectral parameters.

- Include hazard mitigation steps (e.g., handling hygroscopic reagents under nitrogen) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate this compound’s electronic structure and reactivity in catalytic systems?

Density Functional Theory (DFT) calculations model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the LUMO energy of the phosphorus center determines its ligand capacity in transition-metal complexes. Studies using Gaussian09 with B3LYP/6-31G(d) basis sets reveal charge distribution at the P=O group, influencing coordination strength with Pd or Rh catalysts .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Meta-analysis : Compare datasets using standardized assays (e.g., IC values in enzyme inhibition studies).

- Contextual factors : Account for solvent effects (DMSO vs. aqueous buffers) and cell line variability.

- Class extrapolation : Use toxicological profiles of organophosphates to hypothesize mechanisms, then validate via targeted in vitro studies .

Q. How does this compound’s coordination geometry influence its efficacy in asymmetric catalysis?

X-ray crystallography of metal complexes (e.g., with Ru or Ir) shows bidentate binding via P=O and carbonyl oxygen. This geometry stabilizes chiral environments in hydrogenation reactions. Kinetic studies reveal that steric hindrance from phenyl groups slows substrate binding, requiring optimized ligand-to-metal ratios (1:1.2–1.5) for enantioselectivity >90% .

Methodological Considerations

Q. What are best practices for handling air- and moisture-sensitive intermediates during this compound synthesis?

- Use Schlenk lines or gloveboxes for reagent transfers.

- Pre-dry glassware at 120°C and store reagents over molecular sieves.

- Quench reactive intermediates (e.g., PCl derivatives) with ethanol/ice mixtures to prevent exothermic decomposition .

Q. How should researchers design kinetic studies to investigate this compound’s hydrolysis under physiological conditions?

- Use pseudo-first-order conditions with excess buffer (pH 7.4).

- Monitor reaction progress via UV-Vis spectroscopy at λ = 260 nm (P=O bond cleavage).

- Calculate rate constants () using nonlinear regression of time-dependent absorbance data .

Data Presentation and Reproducibility

Q. What metadata must accompany this compound datasets in publications?

Include:

- Synthetic yields (reported as mean ± SD from triplicate runs).

- Spectral acquisition parameters (e.g., NMR solvent, spectrometer frequency).

- Crystallographic data (CCDC deposition numbers) .

Q. How can researchers validate the purity of this compound batches for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.